N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its structural similarity to melatonin and its potential role in modulating Wnt/β-catenin signaling .
Preparation Methods
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves several steps. The general synthetic route includes the formation of the indole nucleus, followed by the introduction of the fluoro group and the ethyl side chain. The final steps involve the attachment of the tetrazole and benzamide moieties. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, have been employed to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying indole derivatives and their reactivity.
Industry: The compound’s structural properties make it a candidate for developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as the Notum enzyme. By inhibiting Notum, the compound can upregulate Wnt signaling, which plays a vital role in various physiological processes . The compound binds to the enzyme’s catalytic pocket, overlapping the space occupied by the acyl tail of the Wnt palmitoleate lipid .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar and also involved in modulating Wnt signaling.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Known for its protective effects against vision loss from ocular trauma.
Indole-3-acetic acid: A plant hormone with diverse biological applications. The uniqueness of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide lies in its specific structural modifications, which enhance its potential therapeutic applications.
Properties
Molecular Formula |
C20H19FN6O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H19FN6O/c1-12-3-5-16(19(13(12)2)27-11-24-25-26-27)20(28)22-8-7-14-10-23-18-6-4-15(21)9-17(14)18/h3-6,9-11,23H,7-8H2,1-2H3,(H,22,28) |
InChI Key |
MBDHKROETBRHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4)C |
Origin of Product |
United States |
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